4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid
Description
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid is a halogenated pyridinecarboxylic acid derivative with a molecular formula of C₆H₄ClFN₂O₂ and a molecular weight of 191 g/mol (LCMS data, M+1: 191) . It is synthesized via reaction with phosphorus oxychloride (POCl₃), which facilitates chlorination and cyclization steps . This compound is a key intermediate in herbicidal formulations, particularly in synergistic compositions targeting undesirable vegetation in crops such as rice, cereals, soybeans, and cotton. Its mechanism involves inhibition of fatty acid synthesis pathways (e.g., VLCFA) and synergistic action with microtubule-disrupting herbicides like pendimethalin or glyphosate derivatives .
Properties
Molecular Formula |
C6H4ClFN2O2 |
|---|---|
Molecular Weight |
190.56 g/mol |
IUPAC Name |
4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClFN2O2/c7-5-3(8)4(9)2(1-10-5)6(11)12/h1H,(H2,9,10)(H,11,12) |
InChI Key |
GZBFTGIOXCYNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine followed by amination and carboxylation reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Trifluoromethylation via Dehydrohalogenation
Reaction : Conversion of 6-chloro-5-fluoronicotinic acid to 2-chloro-3-fluoro-5-trifluoromethylpyridine.
Conditions : SF₄ and HF in a steel bomb heated at 120°C for 8 hours.
Yield : 23%.
Mechanism : Likely involves substitution of the carboxylic acid group with trifluoromethyl via SF₄-mediated fluorination and HF as a catalyst. The reaction conditions suggest a high-temperature, gas-phase process to facilitate elimination and trifluoromethylation .
Amide Formation via Coupling Reactions
Reaction : Synthesis of 6-chloro-5-fluoro-N-(2-sulfamoylphenylsulfonyl)nicotinamide.
Conditions :
-
Reagents: Benzene-1,2-disulfonamide, 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDC), 4-dimethylaminopyridine (DMAP).
-
Solvent: N,N-dimethylformamide (DMF).
-
Temperature: Room temperature.
Yield : 24%.
Mechanism : This reaction employs EDC as a coupling agent to activate the carboxylic acid for amide bond formation. DMAP acts as a catalyst to enhance the coupling efficiency. The reaction proceeds through a tetrahedral intermediate, leading to the formation of the sulfonamide derivative .
Oxidation to Carboxylic Acid
Reaction : Conversion of 2-chloro-3-fluoro-5-methylpyridine to 6-chloro-5-fluoronicotinic acid.
Conditions :
-
Reagents: Potassium permanganate (KMnO₄), pyridine, water.
-
Temperature: 100°C for 4 hours.
Yield : 49%.
Mechanism : KMnO₄ acts as a strong oxidizing agent, converting the methyl group to a carboxylic acid. Pyridine likely acts as a base to neutralize acidic byproducts and stabilize intermediates. The reaction is highly regioselective, targeting the methyl-substituted pyridine ring .
Acid Chloride Formation
Reaction : Conversion of 6-chloro-5-fluoronicotinic acid to its acid chloride.
Conditions :
-
Reagent: Thionyl chloride (SOCl₂).
-
Solvent: Ethanol.
-
Temperature: Reflux for 4 hours.
Yield : 89%.
Mechanism : SOCl₂ reacts with the carboxylic acid to form the corresponding acid chloride, releasing SO₂ and HCl. The reaction is efficient under reflux conditions, with ethanol acting as a solvent to facilitate the reaction and stabilize intermediates .
Key Reaction Data Table
Additional Context
-
Synthetic Implications : The carboxylic acid group in this compound serves as a versatile reactive site for amide bond formation and acid chloride generation, critical for further derivatization in medicinal chemistry .
-
Structural Stability : The presence of electron-withdrawing halogens (Cl, F) enhances the stability of the pyridine ring, influencing reaction regioselectivity and reactivity .
Scientific Research Applications
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Halogenation Impact: The chlorine and fluorine substituents at positions 5 and 6 in the main compound enhance lipophilicity and target binding compared to non-halogenated analogs (e.g., 4-amino-3-pyridinecarboxylic acid) . 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid (CAS 82671-06-5) demonstrates that additional halogens increase molecular weight but may reduce selectivity without an amino group .
Amino Group Role: The amino group at position 4 in the main compound is critical for hydrogen bonding with enzyme targets like VLCFA synthase or HPPD (4-hydroxyphenylpyruvate dioxygenase), enabling herbicidal activity . Analogs lacking this group (e.g., 2,6-dichloro-5-fluoropyridine-3-carboxylic acid) show diminished efficacy .
Carboxylic Acid Functionality :
- The -COOH group at position 3 facilitates salt or ester formation (e.g., agriculturally acceptable benzyl esters), improving formulation stability and bioavailability .
Synergistic Herbicidal Formulations
The main compound is frequently combined with other herbicides to enhance weed control:
Biological Activity
4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid is a pyridine derivative characterized by the presence of amino, chloro, and fluoro substituents. Its molecular formula is with a molecular weight of approximately 175.54 g/mol. The structural features that contribute to its biological activity are pivotal for understanding its mechanism of action.
The biological activity of 4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid primarily involves its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of critical biological pathways, particularly in the context of cancer therapy targeting KRas mutations, which are prevalent in various cancers such as lung adenocarcinoma .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit KRas G12C activity, a common driver mutation in cancer, thereby affecting cell proliferation and survival . The efficacy of this compound in vitro has been demonstrated through various assays measuring cell viability and apoptosis induction.
Anti-inflammatory Properties
In addition to its anticancer effects, 4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid exhibits anti-inflammatory properties. It has been tested against cyclooxygenase (COX) enzymes, showing significant inhibition comparable to established anti-inflammatory drugs . The structure-activity relationship studies suggest that modifications to the pyridine ring can enhance anti-inflammatory activity.
Table: Summary of Biological Activities
Study 1: KRas G12C Inhibition
A study investigated the effect of 4-Amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid on KRas G12C-mutant cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against these cancer cells. This suggests its potential utility in targeted cancer therapies.
Study 2: Anti-inflammatory Efficacy
In a preclinical model of inflammation, the compound was administered to assess its effects on paw edema induced by carrageenan. The results indicated a significant reduction in edema size compared to controls, supporting its role as a promising anti-inflammatory agent.
Q & A
Q. How can 4-amino-6-chloro-5-fluoro-pyridine-3-carboxylic acid be synthesized with high purity for laboratory use?
Methodological Answer: A multistep synthesis approach is recommended:
Core Formation : Start with a pyridine ring functionalized with amino, chloro, and fluoro groups. For example, halogen-directed coupling reactions (e.g., Buchwald-Hartwig amination) can introduce the amino group at the 4-position .
Carboxylic Acid Introduction : Use a carboxylation reaction under CO₂ pressure or via hydrolysis of a nitrile intermediate (e.g., using H₂SO₄/H₂O) to install the carboxylic acid group at the 3-position .
Purification : Recrystallize the product using ethanol/water mixtures or employ column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
Example Synthesis Table (Inferred from Analogous Compounds):
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference ID |
|---|---|---|---|---|
| 1 | Halogenation | Cl₂/FeCl₃ (0°C, 2h) | 75 | |
| 2 | Amination | NH₃, Pd(OAc)₂, Xantphos, 80°C, 12h | 60 | |
| 3 | Carboxylation | CO₂, CuI, DMF, 100°C, 6h | 50 |
Q. What analytical techniques are critical for characterizing this compound’s structure and confirming substituent positions?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- Elemental Analysis : Verify C, H, N, Cl, and F percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NOE correlations in NMR) be resolved for this compound?
Methodological Answer:
Q. What strategies optimize regioselective functionalization of the pyridine ring for derivative synthesis?
Methodological Answer:
- Directing Groups : Temporarily install a nitro or boronic acid group at the 3-position to direct electrophilic substitution (e.g., chlorination/fluorination) .
- Catalytic Methods : Use Pd-catalyzed C–H activation (e.g., with pyridine-directed ligands) to selectively modify the 5- or 6-position .
- Protection/Deprotection : Protect the amino group with Boc or Fmoc to prevent unwanted side reactions during halogenation .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices (nucleophilic/electrophilic attack sites) and HOMO/LUMO energies. Validate with experimental kinetic data .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict reaction pathways under varying conditions .
Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies in medicinal chemistry?
Methodological Answer:
- Amide Formation : React the carboxylic acid with amines (EDC/HOBt coupling) to generate amide derivatives .
- Heterocycle Fusion : Use Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl groups at the 6-position (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
- Biological Testing : Screen derivatives for bioactivity (e.g., enzyme inhibition assays) and correlate substituent effects with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
